3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline 3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline
Brand Name: Vulcanchem
CAS No.: 937604-33-6
VCID: VC2467388
InChI: InChI=1S/C15H15ClN2/c16-12-7-3-8-13(17)15(12)18-10-4-6-11-5-1-2-9-14(11)18/h1-3,5,7-9H,4,6,10,17H2
SMILES: C1CC2=CC=CC=C2N(C1)C3=C(C=CC=C3Cl)N
Molecular Formula: C15H15ClN2
Molecular Weight: 258.74 g/mol

3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline

CAS No.: 937604-33-6

Cat. No.: VC2467388

Molecular Formula: C15H15ClN2

Molecular Weight: 258.74 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline - 937604-33-6

Specification

CAS No. 937604-33-6
Molecular Formula C15H15ClN2
Molecular Weight 258.74 g/mol
IUPAC Name 3-chloro-2-(3,4-dihydro-2H-quinolin-1-yl)aniline
Standard InChI InChI=1S/C15H15ClN2/c16-12-7-3-8-13(17)15(12)18-10-4-6-11-5-1-2-9-14(11)18/h1-3,5,7-9H,4,6,10,17H2
Standard InChI Key HVRZBLYYODCGLT-UHFFFAOYSA-N
SMILES C1CC2=CC=CC=C2N(C1)C3=C(C=CC=C3Cl)N
Canonical SMILES C1CC2=CC=CC=C2N(C1)C3=C(C=CC=C3Cl)N

Introduction

Chemical Properties and Structure

Physical and Chemical Properties

3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline possesses specific physical and chemical properties that define its behavior in various experimental conditions. The table below presents a comprehensive overview of these properties:

PropertyValue
CAS No.937604-33-6
Molecular FormulaC15H15ClN2
Molecular Weight258.74 g/mol
IUPAC Name3-chloro-2-(3,4-dihydro-2H-quinolin-1-yl)aniline
Standard InChIInChI=1S/C15H15ClN2/c16-12-7-3-8-13(17)15(12)18-10-4-6-11-5-1-2-9-14(11)18/h1-3,5,7-9H,4,6,10,17H2
Standard InChIKeyHVRZBLYYODCGLT-UHFFFAOYSA-N
SMILESC1CC2=CC=CC=C2N(C1)C3=C(C=CC=C3Cl)N
Canonical SMILESC1CC2=CC=CC=C2N(C1)C3=C(C=CC=C3Cl)N
PubChem Compound19627860

The chemical identifiers provided in this table enable precise identification of this compound in chemical databases and literature, facilitating access to additional information as research on this compound progresses.

Synthesis Methods

Reduction and Cyclization Methods

One promising approach for synthesizing 3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline involves reduction-cyclization sequences. In related systems, researchers have demonstrated that reduction of suitable precursors can lead to the formation of cyclic imine intermediates, which upon further reduction yield tetrahydroquinoline structures with high diastereoselectivity . This approach could potentially be adapted for our target compound by selecting appropriate chloro-aniline precursors.

The literature describes hydrogenation processes that result in highly stereoselective reduction, giving hydrogen addition to the molecular face opposite substituent groups. Such methods have achieved excellent yields (93%-98%) for related compounds . These approaches could be modified to incorporate the specific structural features of 3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline.

Nucleophilic Aromatic Substitution Approaches

Another viable synthetic route involves nucleophilic aromatic substitution (SNAr)-terminated sequences. In this approach, an initial reductive amination to a side chain carbonyl group yields an amine, which subsequently undergoes SNAr ring closure with an activated aromatic acceptor . This methodology has proven highly successful for related compounds, producing desired heterocycles in yields ranging from 58% to 98%.

The efficiency of this approach depends on several factors, including the stability of precursors and steric interactions in the chair-like conformation adopted during ring closure. For optimal results, researchers might need to carefully select precursors that properly juxtapose the reactive sites to promote effective ring closure .

Metal-Promoted Processes

Metal-promoted processes offer another promising approach for synthesizing 3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline. The literature describes intramolecular nitrene C-H insertion processes promoted by iron(III) complexes, providing one-step routes to 2-aryl-1,2,3,4-tetrahydroquinolines with impressive yields (72%-81%) . These methods could potentially be adapted for our target compound by designing appropriate precursors.

The mechanistic pathway for such reactions typically involves the formation of metal-nitrene complexes, followed by abstraction of a side chain hydrogen and cyclization to form the desired product . The efficiency of this approach for synthesizing 3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline would depend on designing precursors that properly position the reactive sites.

Modern Synthetic Techniques

Recent advancements in synthetic methodologies offer potential for more efficient synthesis of compounds like 3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline. For instance, solvent-free conditions using catalysts such as poly(phosphoric acid) have been employed for the synthesis of quinoline derivatives . These environmentally friendly approaches could potentially be adapted for the target compound.

The Friedländer quinoline synthesis, which has been enhanced for certain quinoline derivatives, might also be applicable. This approach typically involves heating reactants in the presence of catalysts like poly(phosphoric acid) without solvents, offering advantages in terms of efficiency and environmental impact .

Comparison with Related Compounds

Structural Analogues

Several structural analogues of 3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline exist, differing in the position of substituents or the type of halogen present. Two notable examples found in the literature include:

  • 5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline (CAS: 937606-13-8): This compound differs from our target molecule in the position of the chlorine atom, which is at position 5 instead of position 3.

  • 5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline: This compound contains bromine at position 5 instead of chlorine at position 3.

The table below compares key properties of these related compounds:

CompoundCAS NumberMolecular FormulaMolecular WeightPosition of Halogen
3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline937604-33-6C15H15ClN2258.74 g/mol3 (Chlorine)
5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline937606-13-8C15H15ClN2258.74 g/mol5 (Chlorine)
5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]anilineNot specified in sourcesC15H15BrN2303.20 g/mol5 (Bromine)

Structural Effects on Properties

The position and nature of substituents significantly influence a compound's properties and biological activities. For 5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline, the chlorine atom at position 5 creates a different electronic distribution compared to position 3 in our target compound. This positional change can affect:

  • Reactivity patterns in chemical transformations

  • Binding orientations and affinities to biological targets

  • Physical properties such as solubility and lipophilicity

  • Metabolic stability and pharmacokinetic profiles

Similarly, the replacement of chlorine with bromine in 5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline introduces different electronic and steric effects due to bromine's larger size and different electronegativity compared to chlorine. These subtle structural variations can translate to significant differences in biological activity and chemical behavior.

Research Findings and Future Directions

Current Research Status

Based on the available literature, specific research findings on 3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline appear to be limited. This suggests that the compound might be relatively less explored compared to other quinoline derivatives, potentially offering opportunities for novel research directions.

Future Research Opportunities

Given the structural features of 3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline and the known biological activities of related quinoline derivatives, several promising research directions could be pursued:

  • Comprehensive evaluation of its biological activities, including antimicrobial, antimalarial, and anticancer properties

  • Structure-activity relationship studies through synthesis of derivatives with various substituents

  • Investigation of its potential as a building block for more complex molecules with enhanced properties

  • Development of more efficient and environmentally friendly synthetic routes

  • Computational studies to predict interactions with potential biological targets

  • Exploration of its potential as a ligand in metal complex formation for catalytic applications

These research directions could significantly expand our understanding of this compound and potentially uncover valuable applications in medicinal chemistry and related fields.

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